Anemoside B4
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bS)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3/t24-,25-,26-,27+,28-,29+,30+,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56-,57+,58+,59-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHBKBTZUPLIIA-QEEGUAPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Research Methodologies for Anemoside B4 Investigations
Isolation and Purification Techniques for Research-Grade Anemoside B4
Obtaining research-grade this compound requires sophisticated multi-step isolation and purification protocols due to its presence in a complex mixture of similar saponins (B1172615) within its natural source, Pulsatilla chinensis. researchgate.net The initial step typically involves the extraction of crude saponins from the plant material using a solvent like methanol (B129727).
Following extraction, various chromatographic techniques are employed for fractionation and purification. A common approach involves the use of solid-phase extraction (SPE) with polymeric cartridges (e.g., Strata-X) to separate the analytes from the crude extract. nih.gov Further purification is often achieved through column chromatography. For instance, octadecylsilyl (ODS) column chromatography can be used, eluting with a gradient of ethanol (B145695) and water to separate fractions based on polarity. researchgate.net
For final purification to achieve high purity (>98%), semi-preparative high-performance liquid chromatography (HPLC) is the method of choice. mdpi.comindofinechemical.com This technique utilizes columns like C18 and a mobile phase, often consisting of acetonitrile (B52724) and water, to isolate this compound from other closely related compounds such as anemoside A3 and 23-hydroxybetulinic acid. mdpi.comresearchgate.net The success of each purification step is monitored using analytical techniques like thin-layer chromatography (TLC) or HPLC. researchgate.net
Table 1: Summary of Isolation and Purification Techniques for this compound
| Technique | Description | Purpose | Reference(s) |
|---|---|---|---|
| Solvent Extraction | Use of solvents like methanol to create a crude extract from Pulsatilla chinensis roots. | Initial extraction of total saponins. | researchgate.net |
| Solid-Phase Extraction (SPE) | Employs polymeric cartridges (e.g., Strata-X) for sample cleanup and fractionation. | Off-line extraction and concentration of analytes from plasma or crude extracts. | nih.gov |
| Column Chromatography | Utilizes stationary phases like octadecylsilyl (ODS) or Sephadex LH-20 with a gradient mobile phase (e.g., ethanol-water). | Fractionation of the crude extract to separate saponins based on polarity. | researchgate.netmdpi.com |
| Semi-Preparative HPLC | High-resolution chromatography using columns like C18 with a programmed mobile phase (e.g., acetonitrile-water gradient). | Final purification to obtain high-purity this compound for research. | mdpi.com |
**2.2. Analytical Characterization and Quantitative Determination Methods
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a cornerstone for the sensitive and specific quantification of this compound in various biological matrices. nih.govmeasurlabs.com This method is essential for pharmacokinetic studies, including tissue distribution and excretion analyses. researchgate.netmdpi.com
The methodology typically involves protein precipitation to prepare biological samples, followed by chromatographic separation on a C18 column. researchgate.net A gradient elution with a mobile phase consisting of an aqueous solution (often with 0.1% formic acid) and an organic solvent like acetonitrile is commonly used. researchgate.netnih.gov Detection is performed on a tandem mass spectrometer, usually in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govnih.gov this compound is typically monitored in the negative electrospray ionization (ESI) mode. researchgate.netnih.gov The specific mass transition monitored for this compound is often m/z 1221.1→750.7 or m/z 1219.5→749.5. researchgate.netnih.gov
Table 2: Examples of UPLC-MS/MS Methods for this compound Quantification
| Sample Matrix | Chromatographic Column | Mobile Phase | Ionization Mode | Mass Transition (m/z) | Reference(s) |
|---|---|---|---|---|---|
| Rat Plasma | C18 | 0.1% aqueous formic acid and acetonitrile | ESI- | 1221.1 / 750.7 | nih.gov |
| Rat Plasma, Tissue, Bile, Urine, Feces | C18 (2.1 × 50 mm, 1.8 µm) | 0.1% formic acid in water and acetonitrile | ESI- | 1219.5 / 749.5 | researchgate.net |
| Rat Plasma | Sapphire C18 (250×4.6 mm, 5 μm) | Gradient elution | ESI- (MRM) | 1219.7 / 749.4 | nih.gov |
Spectroscopy is fundamental to the structural determination of complex natural products like this compound. numberanalytics.comnumberanalytics.com A combination of techniques is required to piece together its intricate molecular architecture, which consists of a triterpenoid (B12794562) aglycone linked to a sugar chain. nih.gov
Mass Spectrometry (MS): MS is critical for determining the molecular weight and formula of the compound. High-resolution mass spectrometry provides precise mass measurements, allowing for the deduction of the elemental composition. numberanalytics.comsolubilityofthings.com Tandem MS (MS/MS) experiments are used to fragment the molecule, providing valuable information about the structure of the aglycone and the sequence of the sugar units in the glycosidic chain. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the complete structural elucidation of organic molecules. numberanalytics.comnumberanalytics.com One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the number and types of protons and carbons in the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms, ultimately allowing for the complete assignment of the structure, including the linkages between the sugar residues and their attachment point to the aglycone. utoronto.ca
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and C-O bonds, which are abundant in saponins. numberanalytics.comsolubilityofthings.com This information complements the data obtained from MS and NMR to confirm the structure.
**2.3. In Vitro Experimental Models for Cellular and Molecular Studies
To investigate the diverse pharmacological activities of this compound, researchers utilize a wide array of in vitro cell models. The choice of cell line is dictated by the specific biological process being studied, such as inflammation, cancer, or angiogenesis. Standard cell culture conditions generally involve maintaining the cells at 37°C in a humidified atmosphere with 5% CO₂. nih.govtandfonline.com The culture medium is specific to the cell line and is typically supplemented with fetal bovine serum (FBS) and antibiotics. mdpi.comnih.gov
Table 3: Cell Lines Used in this compound Research
| Cell Type | Cell Line | Research Focus | Culture Medium Example | Reference(s) |
|---|---|---|---|---|
| Macrophage | RAW264.7 | Anti-inflammatory effects | DMEM | tandfonline.comresearchgate.net |
| Macrophage | Bone Marrow-Derived Macrophages (BMDMs) | NLRP3 inflammasome inhibition | Not specified | nih.gov |
| Endothelial Cell | Human Pulmonary Artery Endothelial Cells (HPAEpiC) | Antiviral activity (SARS-CoV-2) | Not specified | nih.govresearchgate.net |
| Cancer Cell (Colorectal) | HCT116/FU | Chemosensitization, Proliferation | Not specified | nih.gov |
| Cancer Cell (Liver) | HepG2, Huh-7 | Apoptosis, Proliferation | Not specified | spandidos-publications.com |
| Cancer Cell (Pancreatic) | 1.1B4 | Insulin secretion | RPMI-1640 + 10% FCS | culturecollections.org.uknih.gov |
| Neuronal-like Cell | PC12 | Neuroprotection, Apoptosis | Not specified | researchgate.net |
| Vascular Smooth Muscle Cell | MOVAS | Proliferation, Migration | DMEM | nih.gov |
| Skeletal Muscle Cell | L6 | Glucose uptake, Hypoglycemic effect | DMEM + 10% FBS | mdpi.comnih.gov |
| Fibroblast | L929 | Cytotoxicity, Wound healing | DMEM + 10% FBS | tandfonline.com |
| Epithelial Cell | Vero E6, HEK293T | Antiviral activity (SARS-CoV-2) | Not specified | nih.govresearchgate.net |
A critical step in evaluating the in vitro effects of this compound is to determine its impact on cell viability and proliferation. These assays help to establish effective concentration ranges and provide insights into the compound's mechanisms of action, such as inducing apoptosis in cancer cells or inhibiting excessive proliferation of vascular smooth muscle cells. nih.govnih.gov
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It has been used to show that this compound can inhibit the proliferation of liver cancer cells (HepG2, Huh-7) and sensitize colorectal cancer cells to chemotherapy. nih.govspandidos-publications.com
CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method for determining cell viability and proliferation. Studies have used this assay to evaluate the cytotoxicity of this compound on various cell lines, including HPAEpiC and L6 myoblasts, often finding minimal cytotoxicity at effective concentrations. nih.govmdpi.comtandfonline.com
BrdU Incorporation Assay: This assay directly measures DNA synthesis and, therefore, cell proliferation. It was used to demonstrate that this compound attenuates the proliferation of neointimal vascular smooth muscle cells in vivo, a key event in restenosis. nih.gov
Colony Formation Assay: This assay assesses the ability of single cells to undergo sufficient division to form a colony. It was used to show that this compound could reduce the colony-forming capacity of chemoresistant colorectal cancer cells. nih.gov
These assays are fundamental in preclinical studies to characterize the dose-dependent effects of this compound on different cell types and to elucidate the molecular pathways it modulates. spandidos-publications.com
In Vitro Experimental Models for Cellular and Molecular Studies
Molecular and Biochemical Assays
A variety of molecular and biochemical assays have been instrumental in delineating the mechanisms of action of this compound. These techniques provide critical insights into the compound's effects on cellular and molecular pathways.
Enzyme-Linked Immunosorbent Assay (ELISA) has been frequently employed to quantify the levels of various cytokines. For instance, studies have shown that this compound can significantly reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in different experimental models. nih.govsemanticscholar.orgnih.gov This inhibitory effect on inflammatory mediators has been observed in models of neuropathic pain, colitis, and acute lung injury. nih.govsemanticscholar.orgresearchgate.net In contrast, some research indicates that this compound can also enhance the secretion of the anti-inflammatory cytokine IL-10. researchgate.net
Western Blotting is another key technique used to analyze protein expression levels. Research has demonstrated that this compound treatment can suppress the expression of proteins involved in inflammatory and apoptotic pathways. For example, it has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the NLRP3 inflammasome like NLRP3, caspase-1. nih.gov In studies on colitis, Western blotting revealed that this compound can down-regulate the expression of Bax, p53, and cleaved caspase 3, while up-regulating the anti-apoptotic protein Bcl-2. nih.gov Furthermore, in hepatocellular carcinoma cells, this compound was found to affect the Bcl-2-caspase-3 and Beclin-1-LC3-p62 pathways. nih.gov
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is utilized to measure mRNA expression levels, providing information on gene regulation. Studies have used RT-qPCR to confirm the downregulation of genes such as Alox15, Gngt1, Gngt2, Gnb3, and Tph1 in the hippocampus of rats with neuropathic pain following this compound administration. researchgate.net In the context of colitis, RT-qPCR has shown that this compound can attenuate the increased mRNA levels of S100A9. semanticscholar.org
The following table summarizes the key molecular and biochemical assays used in this compound research and their significant findings.
| Assay | Target Measured | Model | Key Findings |
| ELISA | TNF-α, IL-6, IL-1β | Neuropathic Pain, Colitis, Acute Lung Injury | Decreased secretion of pro-inflammatory cytokines. nih.govsemanticscholar.orgresearchgate.net |
| ELISA | IL-10 | PC12 cells | Increased secretion of anti-inflammatory cytokine. researchgate.net |
| Western Blotting | iNOS, COX-2, NLRP3, Caspase-1 | Macrophage cells | Suppressed expression of inflammatory proteins. nih.gov |
| Western Blotting | Bax, p53, Cleaved Caspase 3, Bcl-2 | Colitis model | Modulated expression of apoptosis-related proteins. nih.gov |
| Western Blotting | Bcl-2, Caspase-3, Beclin-1, LC3, p62 | Hepatocellular Carcinoma cells | Regulated proteins involved in apoptosis and autophagy. nih.gov |
| RT-qPCR | Alox15, Gngt1, Gngt2, Gnb3, Tph1 | Neuropathic Pain model | Upregulated gene expression in the hippocampus. researchgate.net |
| RT-qPCR | S100A9 | Colitis model | Attenuated increased mRNA levels. semanticscholar.org |
In Vivo Preclinical Animal Models for Systemic Biological Response Evaluation
The systemic effects of this compound have been extensively evaluated using a range of preclinical animal models that mimic various human pathophysiological conditions.
Selection of Animal Model Systems for Specific Pathophysiological Conditions
The choice of animal model is crucial for investigating the therapeutic potential of this compound in specific diseases.
Inflammatory Models:
Colitis: Rat and mouse models of colitis induced by agents like 2,4,6-trinitrobenzene sulfonic acid (TNBS) or dextran (B179266) sulfate (B86663) sodium (DSS) are commonly used. semanticscholar.orgnih.gov These models are characterized by intestinal inflammation, tissue damage, and increased pro-inflammatory cytokine production, all of which have been shown to be ameliorated by this compound. semanticscholar.orgnih.gov
Acute Lung Injury (ALI): Murine models of ALI induced by lipopolysaccharide (LPS) or bleomycin (B88199) (BLM) have been employed to demonstrate the protective effects of this compound against lung tissue lesions and inflammatory cell infiltration. nih.gov
Mastitis: Bovine models of clinical mastitis have been used to study the anti-inflammatory effects of this compound, showing a reduction in inflammatory markers. mdpi.comtandfonline.com A mouse model of mastitis induced by Staphylococcus aureus has also been utilized. frontiersin.org
Cancer Models:
Hepatocellular Carcinoma (HCC): While much of the cancer research is in vitro, the potential anti-cancer effects observed in cell lines like SMMC7721 suggest the utility of xenograft mouse models for future in vivo validation. nih.gov
Neuropathic Models:
Neuropathic Pain: The spinal nerve ligation (SNL) rat model is a standard for studying neuropathic pain. researchgate.net Research has shown that this compound can reverse the decreased mechanical pain thresholds and increased response times to cold stimuli in these models. researchgate.net
Metabolic Models:
Diabetes: A rat model of hyperglycemia induced by a high-fat diet (HFD) and streptozotocin (B1681764) (STZ) has been used to investigate the hypoglycemic effects of this compound. nih.govmdpi.com
Vascular Injury Models:
The anti-inflammatory properties of this compound suggest its potential in vascular injury models, although specific models are not extensively detailed in the provided context. Its ability to reduce inflammatory cytokines is relevant to conditions with a vascular inflammatory component.
Assessment of Physiological and Biological Responses
In these animal models, a variety of methods are used to assess the physiological and biological responses to this compound treatment.
Histopathological Analysis: This involves the microscopic examination of tissue sections to evaluate structural changes. In colitis models, hematoxylin (B73222) and eosin (B541160) (H&E) staining of colon tissues has shown that this compound can reduce tissue damage and inflammatory cell infiltration. semanticscholar.orgnih.gov Similarly, in ALI models, H&E staining of lung tissue revealed suppressed lesions. nih.gov
Biomarker Quantification: The measurement of specific biomarkers provides quantitative data on the compound's effects. This includes quantifying pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in serum or tissue homogenates using ELISA, which are consistently shown to be reduced by this compound treatment across various models. nih.govsemanticscholar.orgnih.govmdpi.com Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, is also measured to assess inflammation. semanticscholar.org
Organ Function Evaluation: Assessing the function of affected organs is a critical endpoint. In colitis models, colon length is measured as an indirect marker of inflammation. semanticscholar.org In studies of kidney injury, serum levels of creatinine (B1669602) are monitored to assess renal function. researchgate.net For mastitis in dairy cows, the impact on milk production and quality can be evaluated.
The following table summarizes the animal models and assessment methods used to evaluate this compound.
| Pathophysiological Condition | Animal Model | Key Assessment Methods |
| Inflammatory (Colitis) | TNBS/DSS-induced rats and mice | Histopathological analysis (H&E), Biomarker quantification (IL-1β, IL-6, TNF-α), Organ function (colon length). semanticscholar.orgnih.govnih.gov |
| Inflammatory (Acute Lung Injury) | LPS/BLM-induced mice | Histopathological analysis (H&E), Biomarker quantification (inflammatory cytokines, white blood cells). nih.gov |
| Inflammatory (Mastitis) | Clinical mastitis in cows; S. aureus-induced mastitis in mice | Biomarker quantification (IL-1β, IL-6, TNF-α). mdpi.comfrontiersin.org |
| Neuropathic Pain | Spinal nerve ligation (SNL) in rats | Behavioral tests (mechanical pain threshold, cold stimulus response), Biomarker quantification (cytokines). researchgate.net |
| Metabolic (Diabetes) | High-fat diet/STZ-induced rats | Blood glucose measurement, Glucose tolerance tests. nih.govmdpi.com |
Computational and Bioinformatic Approaches in Mechanistic Studies
Computational and bioinformatic tools have become increasingly important in predicting and understanding the molecular mechanisms of this compound.
Molecular Docking Studies for Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been used to identify potential molecular targets of this compound. For example, docking studies have shown that this compound can form tight hydrogen bonds with key target molecules in synaptic pathways, such as Alox15, Gngt1, Gngt2, Gnb3, and Tph1. researchgate.net Other research has used molecular docking to illustrate how this compound might disrupt the dimerization of Toll-like receptor 4 (TLR4) and interact with the MD2 protein. nih.govsci-hub.se These computational predictions provide a basis for further experimental validation of direct molecular interactions.
Network Pharmacology and Multi-Omics Analyses
Network pharmacology is an approach that combines systems biology and computational analysis to understand the complex interactions between drugs, targets, and diseases. This methodology, often integrated with multi-omics data (e.g., proteomics, transcriptomics, metabolomics), helps to elucidate the multi-target and multi-pathway mechanisms of natural compounds like this compound.
Proteomics: Label-free quantitative proteomics has been used to identify differentially expressed proteins in the colon of TNBS-induced colitis rats treated with this compound. semanticscholar.orgnih.gov This analysis revealed that this compound significantly altered 56 proteins, with S100A9 being one of the most significantly downregulated. semanticscholar.org These altered proteins were primarily associated with the tricarboxylic acid (TCA) cycle and respiratory electron transport chain. semanticscholar.orgnih.gov
Transcriptomics: Transcriptome sequencing of the hippocampus in a neuropathic pain model revealed that this compound mainly regulates pathways related to neuroinflammation and central pain sensitization, such as serotonergic and glutamatergic synapses. researchgate.net
Metabolomics: Untargeted metabolomics has been applied to analyze plasma from cows with clinical mastitis treated with this compound. mdpi.com This approach identified changes in metabolic pathways, primarily related to glycerophospholipid metabolism and linoleic acid metabolism, indicating that this compound alleviates inflammation by regulating lipid metabolism. mdpi.com
By integrating these "omics" datasets with network pharmacology, researchers can construct comprehensive interaction networks to visualize and analyze the complex biological processes affected by this compound, moving towards a more holistic understanding of its therapeutic effects. researchgate.net
Biosynthesis and Biotransformation Pathways of Anemoside B4
Elucidation of Enzymatic Processes and Intermediate Compounds in Natural Synthesis
The biosynthesis of Anemoside B4, like other triterpenoid (B12794562) saponins (B1172615), begins with the cyclization of a common precursor, 2,3-oxidosqualene (B107256). frontiersin.org This process is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). frontiersin.orgnih.gov In the Pulsatilla genus, research has identified specific OSC genes responsible for producing the foundational triterpenoid skeletons. frontiersin.orgnih.gov
This compound is a lupeol-type saponin (B1150181), meaning its aglycone (non-sugar) core is derived from lupeol (B1675499). frontiersin.org The key enzymatic steps are:
Formation of Triterpenoid Skeletons: The precursor 2,3-oxidosqualene is converted into lupeol by the enzyme lupeol synthase, a type of OSC. frontiersin.orgwikipedia.org Studies comparing Pulsatilla chinensis and Pulsatilla cernua have revealed that a specific OSC in P. chinensis is a multifunctional enzyme that produces both lupeol and β-amyrin, with lupeol being the major product. frontiersin.orgnih.gov A key amino acid residue at position 260 (phenylalanine in P. chinensis OSC) has been identified as crucial for determining the primary product as lupeol. nih.govresearchgate.net
Modification of the Aglycone: Following the formation of the lupeol backbone, a series of modifications occur, catalyzed by enzymes such as cytochromes P450 (CYP450) and UDP-dependent glycosyltransferases (UGTs). frontiersin.org For this compound, the lupeol structure is hydroxylated to form its specific aglycone, 23-hydroxybetulinic acid. mdpi.comsci-hub.se
Glycosylation: The final step involves the attachment of sugar chains to the aglycone, a process known as glycosylation, which is carried out by UGTs. frontiersin.org this compound is characterized by a complex sugar moiety attached to the 23-hydroxybetulinic acid core. sioc-journal.cntandfonline.com
Table 1: Key Enzymes and Intermediates in this compound Biosynthesis
| Step | Precursor | Key Enzyme(s) | Intermediate/Product |
| 1 | 2,3-Oxidosqualene | Oxidosqualene Cyclase (Lupeol Synthase) | Lupeol |
| 2 | Lupeol | Cytochromes P450 (CYP450) | 23-Hydroxybetulinic Acid |
| 3 | 23-Hydroxybetulinic Acid | UDP-dependent Glycosyltransferases (UGTs) | This compound |
Metabolic Fate in Biological Systems
Once administered, this compound undergoes extensive biotransformation, leading to a wide array of metabolites. nih.govresearchgate.net Studies in rats have identified as many as 29 distinct metabolites, indicating that the parent compound is heavily metabolized in the gastrointestinal tract and circulatory system. nih.govresearchgate.net The primary metabolic reactions include deglycosylation, oxidation, dehydrogenation, reduction, sulfation, hydration, acetylation, and glucuronidation. nih.govresearchgate.net
Deglycosylation: This is a major metabolic pathway where the sugar chains are cleaved from the saponin structure. nih.govjst.go.jpmdpi.com In vitro studies using rat intestinal microflora have shown that this compound is metabolized into various deglycosylated products. mdpi.com One of the key metabolites formed through this process is 23-hydroxybetulinic acid (23-HA), which is itself bioactive. nih.govresearchgate.net Another potential metabolite is Anemoside A3. sci-hub.seresearchgate.net
Oxidation and Dehydrogenation: These processes involve the addition of oxygen atoms or the removal of hydrogen atoms, respectively. nih.govresearchgate.net In vitro metabolic studies have identified products of oxygenation reactions. jst.go.jpmdpi.com
Reduction, Hydration, Acetylation, Sulfation, and Glucuronidation: These represent other significant routes of biotransformation for this compound. nih.govresearchgate.net Sulfation and glucuronidation are common Phase II metabolic reactions that typically increase the water solubility of compounds, facilitating their excretion. nih.govresearchgate.net
The extensive metabolism explains the low plasma exposure of this compound after oral administration. nih.govresearchgate.net The biotransformation begins in the gut, where intestinal flora play a crucial role, particularly in deglycosylation reactions. jst.go.jpmdpi.com The large intestine, with its diverse bacterial population, contributes to more comprehensive metabolic pathways compared to the small intestine. mdpi.com
Table 2: Major Metabolic Pathways of this compound
| Metabolic Pathway | Description | Key Metabolites |
| Deglycosylation | Removal of sugar moieties from the aglycone. | 23-hydroxybetulinic acid (23-HA), Anemoside A3 |
| Oxidation | Addition of oxygen atoms. | Various oxidized metabolites |
| Dehydrogenation | Removal of hydrogen atoms. | Various dehydrogenated metabolites |
| Reduction | Addition of hydrogen atoms. | Various reduced metabolites |
| Sulfation | Addition of a sulfate (B86663) group. | Sulfated conjugates |
| Hydration | Addition of a water molecule. | Hydrated metabolites |
| Acetylation | Addition of an acetyl group. | Acetylated conjugates |
| Glucuronidation | Addition of a glucuronic acid moiety. | Glucuronide conjugates |
Molecular Mechanisms and Cellular Signaling Pathways Modulated by Anemoside B4
Anti-Inflammatory and Immunomodulatory Mechanisms
Anemoside B4's therapeutic potential stems from its intricate interactions with key inflammatory and immune pathways. It has been shown to interfere with signaling cascades, regulate the production of inflammatory mediators, and modulate the function of various immune cells.
Toll-like Receptor (TLR) Signaling Pathways (e.g., TLR4/MyD88 Dimerization and Downstream Signaling)
This compound has been found to directly interfere with the Toll-like receptor 4 (TLR4) signaling pathway, a critical component of the innate immune system that recognizes pathogen-associated molecular patterns like lipopolysaccharide (LPS). nih.govnih.gov Research indicates that this compound can disrupt the dimerization of TLR4, a crucial step for the activation of downstream signaling. nih.govx-mol.net By binding to the TLR4-MD-2 complex, it prevents the formation of the TLR4 dimer, which in turn inhibits the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). nih.govnih.gov This disruption of the TLR4/MyD88 axis effectively blocks the initiation of the inflammatory cascade. nih.govfrontiersin.org Molecular docking studies have further validated that this compound binds to the bioactive sites of TLR4. nih.gov
In models of pneumonia and acute lung injury, this compound significantly suppressed the expression of TLR4, MyD88, and myeloid differentiation protein-2 (MD-2). nih.govnih.gov This inhibition of the TLR4/MyD88 signaling pathway is a key mechanism behind its anti-inflammatory effects. nih.govfrontiersin.org
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key aspect of this compound's mechanism of action. nih.govsemanticscholar.org this compound has been shown to suppress the activation of the NF-κB pathway in various inflammatory conditions. nih.govfrontiersin.orgresearchgate.net It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which keeps NF-κB sequestered in the cytoplasm. frontiersin.orgsicau.edu.cn By inhibiting IκBα phosphorylation, this compound prevents the translocation of the p65 subunit of NF-κB into the nucleus. semanticscholar.orgnih.gov
Studies have demonstrated that this compound can significantly reduce the phosphorylation of IKK-β, IκB-α, and NF-κB p65. frontiersin.orgsicau.edu.cn This inhibitory effect on the NF-κB signaling pathway has been observed in response to various stimuli, including LPS and cholesterol. semanticscholar.orgfrontiersin.org Furthermore, this compound has been found to inhibit the NF-κB signaling pathway induced by the S100A9 protein. semanticscholar.orgresearchgate.netnih.gov
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways (e.g., p38 MAPK, ERK1/2, JNK)
This compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for transducing extracellular signals into cellular responses, including inflammation. nih.govnih.gov Research has shown that this compound can inhibit the phosphorylation of key MAPK proteins, including p38 MAPK, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK). semanticscholar.orgnih.gov
Inflammasome Activation Regulation (e.g., NLRP3 Inflammasome)
This compound has been identified as a potent regulator of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in innate immunity by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. nih.govnih.gov Studies have shown that this compound can significantly inhibit the activation of the NLRP3 inflammasome. nih.govx-mol.netresearchgate.net
The mechanism of inhibition involves multiple steps. This compound has been found to suppress the expression of key components of the inflammasome, including NLRP3, caspase-1, and ASC. nih.govx-mol.net It also disrupts the interaction between NEK7 and NLRP3, a critical step for inflammasome assembly and activation. nih.gov Furthermore, this compound can inhibit NLRP3 inflammasome activation by targeting CD1d in macrophages. researchgate.net By blocking the activation of the NLRP3 inflammasome, this compound effectively reduces the maturation and release of potent pro-inflammatory cytokines. nih.govx-mol.net
Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6, IL-10, IL-12, IL-4)
A significant aspect of this compound's immunomodulatory effect is its ability to regulate the expression of a wide range of cytokines. It has been consistently shown to suppress the production of pro-inflammatory cytokines while in some cases enhancing anti-inflammatory cytokines.
This compound significantly reduces the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in various inflammatory models. nih.govx-mol.netfrontiersin.orgsemanticscholar.org This suppression is a direct consequence of its inhibitory effects on the TLR4, NF-κB, and MAPK signaling pathways. researchgate.netfrontiersin.org
In addition to downregulating pro-inflammatory cytokines, this compound has been shown to modulate the balance between T-helper 1 (Th1) and T-helper 2 (Th2) immune responses. It can decrease the expression of the Th1-associated cytokine IL-12 and enhance the expression of the Th2-associated cytokine IL-4. frontiersin.org Furthermore, some studies have reported that this compound can inhibit the secretion of the anti-inflammatory cytokine IL-10 in certain contexts. medchemexpress.com
| Cytokine | Effect of this compound | Model System |
| TNF-α | Decrease | Macrophages, Acute Lung Injury, Colitis nih.govx-mol.netsemanticscholar.org |
| IL-1β | Decrease | Macrophages, Acute Lung Injury, Colitis nih.govx-mol.netsemanticscholar.org |
| IL-6 | Decrease | Macrophages, Colitis nih.govsemanticscholar.org |
| IL-10 | Decrease | Porcine iliac artery endothelial cells medchemexpress.com |
| IL-12 | Decrease | In vivo pneumonia model frontiersin.org |
| IL-4 | Increase | In vivo pneumonia model frontiersin.org |
Immune Cell Modulation (e.g., Macrophage Function Reprogramming, T-cell Subset Differentiation, Lymphocyte Proliferation)
This compound exerts its immunomodulatory effects by directly influencing the function and activity of various immune cells.
Macrophage Function Reprogramming: this compound has been shown to reprogram macrophage function. scilit.comacs.orgnih.gov It can inhibit the activation of macrophages and suppress their production of pro-inflammatory mediators. nih.govresearchgate.net One of the identified mechanisms for this reprogramming is the inhibition of pyruvate (B1213749) carboxylase (PC), an enzyme involved in macrophage metabolism. acs.orgnih.gov By inhibiting PC, this compound can alter the metabolic state of macrophages, thereby dampening their inflammatory response. nih.gov
T-cell Subset Differentiation: this compound influences the differentiation of T-cell subsets. It has been shown to decrease the CD4+/CD8+ T-cell ratio and modulate the balance between Th1 and Th2 cells. frontiersin.orgnih.gov This is achieved by reducing the expression of factors that promote Th1 differentiation and enhancing those that support Th2 responses. frontiersin.org
Mitigation of Oxidative Stress and Associated Signaling Pathways
This compound demonstrates notable anti-inflammatory and antioxidant properties. aging-us.comnih.gov It has been shown to protect against chronic kidney injury by reducing oxidative stress. sci-hub.se In studies on chronic obstructive pulmonary disease (COPD) induced by cigarette smoke, AB4 improved lung function and reduced markers of oxidative stress such as malondialdehyde (MDA). nih.gov It also plays a role in balancing protease and anti-protease levels and represses the oxidative stress response. nih.gov Further research indicates that AB4 can suppress ferroptosis-mediated inflammation. In a mouse model of arthritis pain, AB4 treatment increased antioxidation, decreased mitochondrial reactive oxygen species, and inhibited the NLRP3 inflammasome-mediated inflammatory response in the spinal cord. nih.gov This was associated with the elevation of the Nrf2/GPX4 signal, which enhances the antioxidant response. nih.gov
Proteomic analysis has revealed that AB4 can reverse the regulation of proteins involved in redox processes. sci-hub.se In models of cerebral ischemia/reperfusion injury, AB4 has shown protective effects through its anti-inflammatory and anti-apoptosis mechanisms. mums.ac.ir It has also been found to alleviate lipopolysaccharide-induced kidney and lung inflammation by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. researchgate.net
Anti-Cancer and Antitumor Mechanisms
This compound exhibits significant anti-cancer and antitumor activities, primarily through the induction of programmed cell death and the inhibition of pro-survival signaling pathways. researchgate.netaging-us.com
This compound has been shown to induce both apoptosis and autophagy in various cancer cell lines. nih.govnih.gov In hepatocellular carcinoma (HCC) cells, AB4 treatment leads to programmed cell death. nih.gov It also demonstrates a synergistic effect with 5-Fluorouracil (B62378) (5-FU) in colorectal cancer cells, promoting apoptotic cell death and eliminating cancer stem cells. aging-us.comnih.gov
A key mechanism in AB4-induced apoptosis is the activation of the caspase cascade. In HCC cells, AB4 treatment leads to the cleavage of caspase-3 and PARP, key executioners of apoptosis. nih.gove-century.us Studies on colorectal cancer have shown that AB4 activates the caspase-9 pathway, an initiator of the intrinsic apoptotic pathway. nih.gov This activation is crucial for overcoming 5-FU resistance. aging-us.comnih.gov Furthermore, in a model of cerebral ischemia/reperfusion injury, AB4 was found to down-regulate Caspase 12 expression, suggesting its role in mitigating endoplasmic reticulum stress-induced apoptosis. mums.ac.irresearchgate.net
The regulation of the Bcl-2 family of proteins is central to the apoptotic activity of this compound. In hepatocellular carcinoma cells, AB4 treatment has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. nih.gove-century.us This shift in the Bax/Bcl-2 ratio is a critical event that leads to the initiation of the apoptotic cascade. nih.gove-century.us Similarly, in a rat model of colitis, AB4 treatment significantly increased the Bcl-2/Bax ratio in colon samples, thereby reducing apoptosis in the intestinal epithelium. semanticscholar.orgnih.gov In the context of cerebral ischemia/reperfusion injury, AB4 has also been observed to up-regulate Bcl-2 expression and down-regulate BAX expression, contributing to its neuroprotective effects. mums.ac.irresearchgate.net
| Cell/Tissue Type | Effect of this compound on Bcl-2 Family Proteins | Reference |
|---|---|---|
| Hepatocellular Carcinoma (SMMC7721 cells) | Inhibits Bcl-2 expression, Increases Bax expression | nih.gove-century.us |
| Rat Colon (TNBS-induced colitis) | Increases Bcl-2/Bax ratio | semanticscholar.orgnih.gov |
| Rat Brain (Cerebral ischemia/reperfusion) | Upregulates Bcl-2 expression, Downregulates BAX expression | mums.ac.irresearchgate.net |
| Cell Line | Effect of this compound on Autophagy Markers | Reference |
|---|---|---|
| Hepatocellular Carcinoma (SMMC7721 cells) | Beclin-1 accumulation, LC3 flux, p62 degradation | sci-hub.senih.gov |
A significant component of this compound's anti-cancer mechanism is its ability to inhibit the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR signaling pathway. nih.govnih.gov This pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is common in many cancers. techscience.com
In hepatocellular carcinoma, AB4 has been shown to inhibit the phosphorylation of both Akt and mTOR, key downstream effectors of the PI3K pathway. nih.gove-century.us This inhibition leads to the induction of both apoptosis and autophagy, ultimately resulting in cancer cell death. nih.govtechscience.com Studies have also indicated that the anti-cancer effects of AB4 in hepatocellular carcinoma are correlated with the inhibition of the PI3K/Akt/mTOR pathway. aging-us.com Furthermore, in vascular smooth muscle cells, AB4 has been found to inhibit proliferation and migration by targeting the PI3K/Akt signaling pathway, suggesting its potential in preventing conditions like neointimal hyperplasia. mdpi.comfrontiersin.org
Bcl-2 Family Protein Expression Modulation (e.g., Bax, Bcl-2)[8],[10],[16],
Modulation of Cancer Stem Cell Properties and Self-Renewal Capacity
This compound (AB4) has demonstrated the ability to modulate the properties of cancer stem cells (CSCs), particularly their capacity for self-renewal, a key driver of tumor progression and recurrence. nih.gov Research in colorectal cancer has shown that treatment with AB4 leads to a reduction in the ability of cancer cells to form tumor spheres in suspension cultures. researchgate.net This inhibition of sphere formation is a strong indicator of a diminished self-renewal capacity. researchgate.net
Specifically, studies have indicated that as the concentration of this compound increases, there is a corresponding and significant decrease in the volume and number of these tumor spheres. researchgate.net This effect suggests that AB4 can effectively target the subpopulation of cancer stem-like cells within a tumor. researchgate.netmums.ac.ir
Further molecular analysis has substantiated these findings. Treatment with this compound has been shown to decrease the expression of several key biomarkers associated with cancer stem cells. In colorectal cancer models, a notable reduction in the mRNA levels of LGR5, CD133, CD24, and POU5F1 was observed following exposure to AB4. researchgate.net Flow cytometry analysis has also confirmed a significant decrease in the percentage of cells expressing cancer stem cell markers such as LGR5 and CD133 after treatment with the compound. researchgate.net
These findings collectively suggest that this compound can disrupt the self-renewal machinery of cancer stem cells, thereby hindering their ability to proliferate and maintain the tumor. nih.govresearchgate.net
Mechanistic Basis for Synergistic Effects with Chemotherapeutic Agents
This compound has been shown to exhibit synergistic effects when used in combination with conventional chemotherapeutic agents, enhancing their anti-cancer efficacy. researchgate.netmums.ac.ir This is particularly evident in its interaction with fluorouracil (5-FU), a commonly used chemotherapy drug for colorectal cancer. mums.ac.irresearchgate.net The combination of this compound and 5-FU has been found to be more effective at suppressing tumor growth than 5-FU alone. imeta.science
The mechanistic foundation for this synergy lies in this compound's ability to sensitize cancer cells to the cytotoxic effects of chemotherapy, particularly by modulating apoptotic pathways. researchgate.net In colorectal cancer cells resistant to 5-FU, a notable decrease in the activity of caspase-9, a critical initiator of the intrinsic apoptosis pathway, is often observed. researchgate.net Research has demonstrated that treatment with this compound can rescue this diminished caspase-9 activity in a dose-dependent manner. researchgate.net
This restoration of apoptotic signaling is mediated through the Src-dependent caspase-9 pathway. researchgate.netmums.ac.ir this compound treatment has been found to activate this pathway, leading to increased levels of phosphorylated Src and cleaved caspase-9. imeta.science This activation effectively lowers the threshold for apoptosis induction by chemotherapeutic agents like 5-FU, thereby overcoming drug resistance. researchgate.net The combined treatment of this compound and 5-FU results in a significant increase in cancer cell apoptosis compared to treatment with 5-FU alone. researchgate.net This suggests that this compound can reverse chemotherapy resistance, making it a promising agent for combination cancer therapy. researchgate.net
Neurobiological and Neuroprotective Mechanisms
This compound has demonstrated significant neuroprotective effects through various molecular and cellular mechanisms. These include the attenuation of cellular stress pathways, inhibition of cell death, and modulation of neuroinflammation.
Attenuation of Endoplasmic Reticulum Stress (ERS)-Induced Apoptosis (e.g., GRP78, ATF6, IRE1α, PERK)
A key neuroprotective mechanism of this compound involves its ability to mitigate endoplasmic reticulum stress (ERS)-induced apoptosis. mums.ac.ir ERS is a state of cellular dysfunction that, when prolonged, can trigger programmed cell death and is implicated in various neurological conditions, including cerebral ischemia/reperfusion injury. mums.ac.irresearchgate.net
In preclinical models of cerebral ischemia/reperfusion, this compound treatment has been shown to significantly reduce the expression of key markers of the unfolded protein response (UPR), the signaling network that is activated during ERS. mums.ac.ironcotarget.com Specifically, this compound decreases the mRNA levels of the glucose-regulated protein 78 (GRP78), which acts as a master regulator of the UPR, as well as the ERS sensors: activating transcription factor 6 (ATF6), inositol-requiring enzyme 1α (IRE1α), and protein kinase R-like endoplasmic reticulum kinase (PERK). mums.ac.irresearchgate.netfrontiersin.org
Furthermore, at the protein level, this compound treatment leads to a reduction in the levels of GRP78, ATF6, and the phosphorylated, active forms of PERK (p-PERK) and IRE1α (p-IRE1α). mums.ac.ir By downregulating these critical components of the ERS pathway, this compound helps to alleviate the cellular stress and consequently inhibit the downstream apoptotic signaling that would otherwise lead to neuronal death. mums.ac.ir
Inhibition of Neuronal Apoptosis and Cell Damage
Histopathological studies have revealed that this compound administration mitigates neuronal damage in affected brain tissues. mums.ac.ir This protective effect is, in part, due to the inhibition of programmed cell death. mums.ac.ir The TUNEL assay, a method for detecting DNA fragmentation that is a hallmark of apoptosis, has shown a significant reduction in neuronal apoptosis in the presence of this compound. mums.ac.ir
The molecular mechanisms underlying this anti-apoptotic action involve the modulation of key regulatory proteins. This compound has been found to down-regulate the expression of pro-apoptotic proteins such as Caspase 12 and BAX. mums.ac.ir Concurrently, it up-regulates the expression of the anti-apoptotic protein Bcl-2. mums.ac.ir This shift in the balance between pro- and anti-apoptotic factors ultimately prevents the execution of the apoptotic cascade and preserves neuronal integrity. mums.ac.irnih.gov
Modulation of Neuroinflammation and Related Cytokines
This compound possesses potent anti-inflammatory properties that are central to its neuroprotective effects. researchgate.netfrontiersin.org Neuroinflammation is a critical contributor to the pathology of various neurological disorders, including neuropathic pain and cerebral ischemia. researchgate.net
Research has shown that this compound can effectively modulate the inflammatory response by altering the production of key cytokines. researchgate.netscienceopen.comnih.gov In models of neuropathic pain and cerebral ischemia/reperfusion, administration of this compound leads to a significant decrease in the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govresearchgate.netmums.ac.ir
In addition to suppressing pro-inflammatory mediators, this compound has been observed to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). mums.ac.ir This dual action of inhibiting inflammatory pathways while promoting anti-inflammatory responses contributes to the resolution of neuroinflammation and the protection of neural tissue from inflammatory damage. mums.ac.irfrontiersin.org
Regulation of Specific Synaptic Pathway Genes (e.g., Alox15, Gngt1, Gngt2, Gnb3, Tph1)
This compound has been found to regulate the expression of specific genes involved in synaptic pathways, which may underlie its therapeutic effects in conditions such as neuropathic pain. researchgate.net Transcriptomic analysis in a rat model of spinal nerve ligation-induced neuropathic pain revealed that this compound administration can reverse the pathological changes in the expression of several key genes in the hippocampus. researchgate.net
In this model, neuropathic pain was associated with the down-regulation of five specific genes: Alox15 (Arachidonate 15-Lipoxygenase), Gngt1 (Guanine Nucleotide Binding Protein Gamma Transducing Activity Polypeptide 1), Gngt2 (Guanine Nucleotide Binding Protein Gamma Transducing Activity Polypeptide 2), Gnb3 (Guanine Nucleotide Binding Protein Subunit Beta 3), and Tph1 (Tryptophan Hydroxylase 1). researchgate.net
Antiviral Mechanisms
This compound has been identified as a potent inhibitor of viral infections, including SARS-CoV-2. Its antiviral properties are attributed to a multi-pronged approach that involves hindering viral replication, activating the host's innate immune system, and disrupting the expression of crucial viral proteins.
Inhibition of Viral Replication (e.g., SARS-CoV-2)
Research has shown that this compound effectively reduces the propagation of SARS-CoV-2. researchgate.netnih.gov In in-vitro studies using cell lines such as HPAEpiC and HEK293T, this compound dose-dependently decreased the viral RNA copies of SARS-CoV-2. researchgate.net Specifically, in HPAEpiC cells, this compound showed an IC50 value of 34.18 ± 2.59 µmol/L. researchgate.net In HEK293T cells, treatment with 200 µmol/L of this compound resulted in barely detectable levels of viral expression. researchgate.net These findings highlight the compound's ability to directly interfere with the viral life cycle, thereby inhibiting its replication. researchgate.netnih.gov In vivo studies in a SARS-CoV-2 infected mouse model further corroborated these findings, where this compound administration inhibited viral replication and alleviated pneumonia. researchgate.netnih.govbvsalud.org
Activation of Innate Immune Signaling (e.g., Retinoic acid-inducible gene I (RIG-I) Like Receptor (RLR) Pathways, Interferon-β Response)
A key aspect of this compound's antiviral activity is its ability to enhance the host's innate immune response. researchgate.netnih.gov The antiviral effect of this compound is associated with an enhanced interferon (IFN)-β response. researchgate.netnih.govnih.gov This enhancement is achieved through the activation of the retinoic acid-inducible gene I (RIG-I)-like receptor (RLR) pathways. researchgate.netnih.govbvsalud.orgnih.gov The RLRs, including RIG-I and MDA5, are cytoplasmic sensors that detect viral RNA and trigger a signaling cascade that leads to the production of type I interferons, such as IFN-β. frontiersin.orgnih.govcreative-diagnostics.com This activation of the RLR pathway by this compound suggests that it helps the host immune system to recognize and combat the viral infection more effectively. researchgate.netnih.govbvsalud.org
Impact on Viral Protein Expression (e.g., Nucleocapsid protein, Spike protein, 3C-like protease)
This compound has been shown to significantly decrease the expression of key SARS-CoV-2 proteins. researchgate.netnih.govbvsalud.org In HEK293T cells infected with SARS-CoV-2, treatment with this compound led to a reduction in the levels of the Nucleocapsid (N) protein, Spike (S) protein, and 3C-like protease (3CLpro). researchgate.netnih.govresearchgate.netscienceopen.com These proteins are essential for the virus's structure, its entry into host cells, and its replication. The N protein is a highly conserved and expressed viral structural protein involved in viral infection and assembly. frontiersin.org The S protein facilitates the virus's entry into host cells by binding to the ACE2 receptor. frontiersin.orgnews-medical.net The 3CLpro is a critical enzyme for viral replication. frontiersin.org By inhibiting the expression of these vital proteins, this compound disrupts the fundamental processes of the viral life cycle. researchgate.netnih.govbvsalud.org
Modulation of Cellular RNA Metabolism Pathways
Label-free quantitative proteomic analyses have revealed that this compound significantly alters the expression of proteins involved in cellular RNA metabolism in SARS-CoV-2 infected cells. researchgate.netnih.govbvsalud.org Studies have shown that 17 proteins, mainly clustered in RNA metabolism, were significantly altered by this compound treatment in infected cells. researchgate.netnih.govtiprpress.com This suggests that this compound may interfere with the host cell's RNA processing machinery, which the virus hijacks for its own replication, indicating another layer of its antiviral mechanism. researchgate.netnih.govbvsalud.org
Metabolic Regulatory Mechanisms
Beyond its antiviral effects, this compound also exhibits regulatory effects on cellular metabolism, particularly in glucose homeostasis.
Enhancement of Glucose Uptake and Utilization (e.g., Glucose Transporter 4 (GLUT4) Expression)
This compound has been shown to have a hypoglycemic effect by enhancing glucose uptake and utilization. researchgate.netdntb.gov.ua Studies in high-fat diet/streptozotocin-induced diabetic rats and in L6 skeletal muscle cells have demonstrated that this compound can significantly lower fasting blood glucose levels and improve glucose metabolism. researchgate.netdntb.gov.uanih.gov This effect is linked to its ability to enhance the expression of Glucose Transporter 4 (GLUT4). researchgate.netdntb.gov.uanih.gov GLUT4 is a key transporter responsible for glucose uptake into skeletal muscle and adipose tissue. researchgate.net this compound was found to increase the expression of GLUT4 in both rat skeletal muscle and L6 cells. researchgate.netdntb.gov.ua Mechanistically, this is achieved through the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, which is a crucial upstream regulator of GLUT4 expression and translocation. researchgate.netdntb.gov.uanih.govnih.gov
Table 1: Summary of this compound's Antiviral Mechanisms against SARS-CoV-2
| Mechanism | Effect | Key Proteins/Pathways Involved |
|---|---|---|
| Inhibition of Viral Replication | Reduces SARS-CoV-2 propagation | - |
| Activation of Innate Immune Signaling | Enhances host antiviral response | RIG-I Like Receptor (RLR) Pathways, Interferon-β (IFN-β) |
| Impact on Viral Protein Expression | Decreases levels of essential viral proteins | Nucleocapsid (N) protein, Spike (S) protein, 3C-like protease (3CLpro) |
| Modulation of Cellular RNA Metabolism | Alters proteins involved in RNA processing | - |
Table 2: Summary of this compound's Metabolic Regulatory Mechanisms
| Mechanism | Effect | Key Proteins/Pathways Involved |
|---|---|---|
| Enhancement of Glucose Uptake | Increases glucose uptake and utilization | Glucose Transporter 4 (GLUT4) |
| Signal Transduction | Activates key metabolic signaling pathway | Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Interferon-β (IFN-β) |
PI3K/Akt Signaling Pathway Regulation in Glucose Metabolism
In experimental models using hyperglycemic rats and L6 skeletal muscle cells, this compound administration led to an upregulation of both mRNA and protein levels of GLUT4. nih.govresearchgate.net This effect was demonstrated to be dependent on the PI3K/Akt pathway. nih.gov Studies showed that B4 treatment increased the phosphorylation of both PI3K and Akt. researchgate.net The use of a PI3K inhibitor, wortmannin (B1684655) (WM), attenuated the effects of B4 on glucose consumption, confirming that B4 promotes glucose uptake at least partly through this signaling cascade. nih.gov By promoting GLUT4 gene transcription and activating the PI3K/Akt pathway, this compound facilitates glucose utilization in muscle cells, thereby helping to ameliorate hyperglycemia. nih.gov
Table 1: Research Findings on this compound and PI3K/Akt Pathway in Glucose Metabolism
| Finding | Model System | Key Outcome | Citation |
|---|---|---|---|
| Hypoglycemic Effect | High-Fat Diet/Streptozotocin-induced diabetic rats | B4 significantly diminished fasting blood glucose and improved glucose metabolism. | nih.govdntb.gov.ua |
| GLUT4 Expression | Rat skeletal muscle and L6 skeletal muscle cells | B4 enhanced the expression of GLUT4 at both mRNA and protein levels. | nih.govresearchgate.net |
| Pathway Activation | L6 skeletal muscle cells | B4 upregulated the phosphorylation of PI3K and AKT. | researchgate.net |
| Mechanism Confirmation | L6 skeletal muscle cells | A PI3K inhibitor (wortmannin) attenuated B4's effect on glucose uptake, confirming the pathway's involvement. | nih.gov |
| Overall Mechanism | In vivo and in vitro models | B4 ameliorates hyperglycemia by promoting GLUT4 initiation and expression through the PI3K/AKT pathway. | nih.govnih.gov |
Pyruvate Carboxylase (PC) Inhibition and Macrophage Metabolic Reprogramming
This compound has been identified as a direct inhibitor of pyruvate carboxylase (PC), a key metabolic enzyme that plays a role in the tricarboxylic acid (TCA) cycle and the metabolism of fatty acids and amino acids. nih.govresearchgate.net This inhibitory action is central to its anti-inflammatory effects, particularly through the metabolic reprogramming of macrophages. nih.govnih.gov In inflammatory states, such as those induced by lipopolysaccharide (LPS), macrophages undergo metabolic reprogramming characterized by increased PC activity. nih.gov
This compound reverses this phenomenon by directly binding to and inhibiting PC activity. nih.govnih.gov This inhibition leads to a suppression of the NF-κB signaling pathway, which is activated by LPS and is crucial for driving inflammation and oxidative stress. nih.govresearchgate.net By targeting PC, this compound effectively reprograms macrophage function, mitigating the inflammatory response. nih.gov The therapeutic effects of B4 in experimental models of colitis were eliminated by the use of a PC agonist, diisopropylamine (B44863) dichloroacetate (B87207) (DADA), which underscores the critical role of PC inhibition in the anti-inflammatory action of this compound. nih.govresearchgate.net These findings establish PC as a direct cellular target for this compound in modulating inflammation. nih.gov
Table 2: Research Findings on this compound and Pyruvate Carboxylase
| Finding | Model System | Key Outcome | Citation |
|---|---|---|---|
| Direct Target Identification | Affinity chromatography with chemical probes | Pyruvate carboxylase (PC) was identified as a direct molecular target of this compound. | nih.govresearchgate.net |
| Enzyme Inhibition | In vitro assays | This compound and its derivative, A3-6, bind to and inhibit PC activity. | nih.govnih.gov |
| Macrophage Reprogramming | LPS-induced THP-1 cells | B4 reversed LPS-induced metabolic reprogramming by inhibiting PC activity. | nih.gov |
| Inflammation Modulation | Colitis mice models (TNBS/DSS-induced) | B4 alleviated colitis by inhibiting PC, which in turn suppressed the NF-κB pathway and oxidative stress. | nih.govresearchgate.net |
| Mechanism Confirmation | Colitis mice treated with a PC agonist (DADA) | The PC agonist eliminated the therapeutic effects of B4, confirming PC as the crucial target. | nih.gov |
Vascular Remodeling Mechanisms
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration
This compound demonstrates a potent therapeutic effect on vascular remodeling by inhibiting the proliferation and migration of vascular smooth muscle cells (VSMCs). nih.govfrontiersin.org These cellular processes are pivotal in the development of neointimal hyperplasia, a common cause of restenosis after vascular interventions like angioplasty. nih.govfrontiersin.org In response to vascular injury or stimuli such as platelet-derived growth factor-BB (PDGF-BB), VSMCs proliferate and migrate, contributing to the thickening of the artery wall. nih.gov
In vivo studies using a mouse model of femoral artery injury showed that this compound administration significantly attenuated the formation of neointima by inhibiting VSMC proliferation. nih.govnih.gov Consistent with these findings, in vitro experiments demonstrated that B4 effectively suppressed PDGF-BB-induced proliferation and migration of mouse VSMCs. nih.govnih.gov This inhibitory action provides a molecular basis for this compound's potential in combating conditions related to pathological vascular remodeling. nih.gov
Regulation of VSMC Phenotypic Modulation and Differentiation
Vascular smooth muscle cells possess remarkable plasticity, allowing them to switch from a quiescent, contractile phenotype to a proliferative, synthetic state in response to environmental cues. nih.gov This phenotypic modulation is a key event in vascular diseases. nih.govfrontiersin.org this compound plays a crucial role in regulating this process by maintaining the differentiated, contractile state of VSMCs. nih.gov
In healthy blood vessels, VSMCs express high levels of contractile proteins such as smooth muscle α-actin (α-SMA), Calponin, and SM22α. nih.gov Following vascular injury, the expression of these proteins decreases as VSMCs dedifferentiate. nih.gov Research has shown that this compound pretreatment prevents this PDGF-BB-induced reduction of contractile proteins, as observed at both the mRNA and protein levels. nih.govnih.gov This suggests that B4 inhibits the transformation of VSMCs from a contractile to a synthetic phenotype. nih.gov By preserving the expression of VSMC differentiation marker genes, this compound helps to maintain the proper morphology and function of VSMCs, thereby protecting against pathological vascular changes. nih.govfrontiersin.org
Involvement of p38 MAPK and PI3K/Akt Pathways in Vascular Processes
The mechanism underlying this compound's effects on VSMC proliferation, migration, and phenotypic switching involves the dual regulation of the p38 mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways. nih.govnih.gov These pathways are known to be critical regulators of VSMC functions in response to growth factors. researchgate.net
Studies have demonstrated that this compound dose-dependently inhibits the activation of both the p38 MAPK and PI3K/Akt pathways in VSMCs stimulated with PDGF-BB. nih.govnih.gov The inhibitory effect of B4 on VSMC proliferation and migration was shown to be dependent on its action on these two pathways. nih.gov The use of pharmacological inhibitors for p38 MAPK and PI3K/Akt confirmed that B4 exerts its vascular protective effects through this mechanism. nih.govnih.gov This dual inhibitory action on key signaling cascades provides insight into the molecular basis for this compound's ability to regulate VSMC plasticity and combat neointimal hyperplasia. nih.gov
Table 3: Research Findings on this compound and Vascular Remodeling
| Finding | Model System | Key Outcome | Citation |
|---|---|---|---|
| Inhibition of Proliferation | Mouse femoral artery injury model; PDGF-BB-induced VSMCs | B4 attenuated neointimal VSMC proliferation in vivo and in vitro. | nih.govnih.gov |
| Inhibition of Migration | PDGF-BB-induced mouse VSMCs | B4 attenuated VSMC migration in vitro. | nih.gov |
| Phenotypic Regulation | PDGF-BB-induced mouse VSMCs | B4 prevented the reduction of contractile proteins (α-SMA, Calponin, SM22α), maintaining the contractile phenotype. | nih.govnih.gov |
| Pathway Inhibition | PDGF-BB-induced mouse VSMCs | B4 dose-dependently inhibited the activation of p38 MAPK and PI3K/Akt signaling pathways. | nih.govnih.gov |
| Mechanism Confirmation | Mouse VSMCs with pharmacological inhibitors | The effects of B4 on VSMC proliferation and migration were confirmed to be dependent on p38 MAPK and PI3K/Akt inhibition. | nih.govfrontiersin.orgnih.gov |
Structure Activity Relationships Sar of Anemoside B4 and Its Derivatives
Identification of Key Structural Features Conferring Specific Biological Activities
The biological activities of Anemoside B4 and its related compounds are intrinsically linked to specific structural moieties. The core structure is a pentacyclic triterpenoid (B12794562) saponin (B1150181) with 23-hydroxybetulinic acid as the aglycone. mdpi.comsci-hub.se The presence and nature of substitutions at various positions, particularly at C3 and C28, are crucial determinants of its pharmacological profile.
Research comparing this compound with its aglycone, 23-hydroxybetulinic acid (HBA), and its partially deglycosylated form, Anemoside A3, reveals important SAR insights. Studies on their cytotoxic effects against human chronic myelogenous leukemia K562 cells have shown that the aglycone, HBA, possesses the strongest activity. tandfonline.com The addition of a glycosyl group at the C3 position (as in Pulchinenoside A) significantly reduces cytotoxicity. tandfonline.com Further glycosylation at both the C3 and C28 positions, as seen in this compound, leads to a further decrease in direct cytotoxic activity. tandfonline.com This suggests that the free hydroxyl and carboxyl groups on the aglycone are important for this specific biological action. tandfonline.comfrontiersin.org
Specifically, the free carboxyl group at the C-28 position and the length of the sugar chain at the C-3 position have been identified as important factors influencing cytotoxic activity. frontiersin.org Oleanane-type saponins (B1172615), a class to which this compound belongs, have demonstrated better cytotoxic activity when possessing a free carboxyl group at C-28. frontiersin.org This highlights the delicate balance between the aglycone structure and the nature of the sugar attachments in defining the biological effects of these saponins.
Rational Design and Synthesis of this compound Analogs for Enhanced Efficacy or Targeted Specificity
The limitations of this compound, such as its high molecular weight and pronounced water solubility which can affect its bioavailability and efficacy, have prompted the rational design and synthesis of derivatives. nih.gov The goal is to create analogs with improved pharmacological properties, such as enhanced anti-inflammatory or anti-cancer activity, and better drug-like characteristics.
A notable example is the synthesis of 28 this compound derivatives to discover new agents for treating inflammatory bowel disease (IBD). nih.gov By modifying the parent compound, researchers were able to generate analogs, such as A3-6, which exhibited significantly superior anti-inflammatory activity compared to this compound itself. nih.gov These derivatives showed a significant improvement in the symptoms of DSS-induced colitis in mice at a lower effective oral dose than the parent compound. nih.gov This success underscores the potential of rational drug design to overcome the limitations of natural products. The modification of the C-ring, C-28, or C-3 positions of Pulsatilla saponins, including this compound, has been a key strategy in developing derivatives with enhanced anti-tumor effects. frontiersin.org
The following table summarizes the comparative anti-inflammatory activity of this compound and a synthesized derivative.
| Compound | Target | Model | Key Findings | Reference |
| This compound | Inflammation | DSS-induced colitis in mice | Shows anti-inflammatory activity. | nih.gov |
| Derivative A3-6 | Inflammation / Pyruvate (B1213749) Carboxylase | DSS-induced colitis in mice | Exhibits significantly superior anti-inflammatory activity and a lower effective oral dose compared to this compound. | nih.gov |
Impact of Chemical Modifications on Cellular and Molecular Mechanistic Pathways
The derivative A3-6, developed for IBD, was found to have a novel mechanism of action. It was discovered to bind to and inhibit pyruvate carboxylase (PC), an enzyme involved in metabolic pathways. nih.gov By inhibiting PC, A3-6 reprograms macrophage function, thereby alleviating colitis. nih.govresearchgate.net This demonstrates how a chemical modification can shift the molecular target of a compound, leading to a distinct therapeutic outcome.
In the context of cancer, this compound has been shown to induce apoptosis and autophagy in hepatocellular carcinoma cells by inhibiting the PI3K/Akt/mTOR pathway. nih.gov This involves the regulation of key proteins such as the anti-apoptotic Bcl-2, the pro-apoptotic Bax, and caspase-3. nih.gov It also affects autophagy-related proteins like Beclin-1 and LC3. nih.gov Furthermore, this compound has been found to sensitize colorectal cancer cells to fluorouracil-based chemotherapy by activating the caspase-9 pathway through elevated Src activity. aging-us.com
Modifications to the this compound scaffold can fine-tune these activities. For instance, the cytotoxic activity of related saponins is linked to their ability to induce apoptosis through the intrinsic pathway, which involves disrupting the mitochondrial membrane potential and modulating the expression of Bcl-2 family proteins and caspases. tandfonline.com The degree of glycosylation on the this compound structure directly impacts the potency of this induction. tandfonline.com
The table below details the effects of this compound on various cancer cell lines and the molecular pathways involved.
| Cell Line | Effect | Molecular Pathway/Mechanism | Reference |
| SMMC7721 (Hepatocellular Carcinoma) | Induces apoptosis and autophagy | Inhibition of PI3K/Akt/mTOR pathway; Regulation of Bcl-2, Bax, Caspase-3, Beclin-1, LC3. | nih.gov |
| HCT116/FU (5-FU resistant Colorectal Cancer) | Sensitizes cells to 5-FU; Induces apoptosis | Activation of caspase-9 pathway via Src. | aging-us.com |
| K562 (Chronic Myelogenous Leukemia) | Cytotoxicity (lower than its aglycone) | Glycosylation at C3 and C28 reduces activity compared to 23-hydroxybetulinic acid. | tandfonline.com |
Future Research Directions and Translational Perspectives in Preclinical Development
Exploration of Additional Undiscovered Cellular Targets and Signaling Networks
While current research has identified several key signaling pathways modulated by Anemoside B4, the full spectrum of its cellular interactions remains to be uncovered. Future studies should aim to identify novel cellular targets and signaling networks to provide a more comprehensive understanding of its mechanism of action.
Initial studies have shown that this compound exerts its effects through various pathways, including:
PI3K/Akt/mTOR Pathway: Inhibition of this pathway is linked to this compound's anti-cancer effects in hepatocellular carcinoma, where it induces apoptosis and autophagy. nih.gov It also plays a role in its hypoglycemic effects by enhancing the expression of glucose transporter 4 (GLUT4). mdpi.com Furthermore, this pathway is involved in its ability to inhibit vascular smooth muscle cell proliferation and migration. nih.govfrontiersin.org
NF-κB Signaling Pathway: this compound has been shown to suppress this pathway, contributing to its anti-inflammatory effects in conditions like colitis and kidney and lung inflammation. semanticscholar.orgresearchgate.net It also modulates this pathway in the context of cisplatin-induced nephrotoxicity and necrotic enteritis. nih.govacetherapeutics.com
MAPK Signaling Pathway: This pathway is another target for the anti-inflammatory and anti-proliferative effects of this compound. nih.govfrontiersin.orgsemanticscholar.org
TLR4 Signaling: this compound has been found to inhibit the TLR4/MyD88 and TLR4/NF-κB/MAPK signaling pathways, which is relevant to its protective effects against pneumonia and ulcerative colitis. researchgate.netfrontiersin.org
S100A9/NF-κB Signaling Pathway: In the context of colitis, this compound has been shown to suppress this pathway. semanticscholar.org
Src-mediated Apoptotic Pathway: this compound can sensitize colorectal cancer cells to chemotherapy by activating this pathway. nih.gov
NEK7 and Pyruvate (B1213749) Carboxylase (PC): Recent studies have identified NEK7 and PC as direct molecular targets of this compound, linking it to the inhibition of the NLRP3 inflammasome and the modulation of macrophage function in inflammatory conditions. nih.govnih.gov
Future research could utilize high-throughput screening technologies and proteomics to identify additional binding proteins and signaling cascades affected by this compound. frontiersin.org This could reveal novel mechanisms and potential therapeutic applications.
Investigation of Cross-talk and Synergistic Interactions Among Diverse Biological Activities
This compound exhibits a wide range of biological activities, including anti-inflammatory, immunomodulatory, anti-cancer, and hypoglycemic effects. researchgate.netmdpi.comsci-hub.se A crucial area for future research is to investigate the potential cross-talk and synergistic interactions between these activities. For instance, the interplay between its anti-inflammatory and anti-cancer properties could be particularly significant. Inflammation is a known driver of cancer progression, and by mitigating inflammatory responses in the tumor microenvironment, this compound could potentially enhance its direct anti-tumor effects.
Studies have already shown that this compound can potentiate the efficacy of chemotherapy agents like 5-fluorouracil (B62378) and cisplatin (B142131) in cancer cells. researchgate.netnih.govx-mol.net Further research should explore these synergistic effects more deeply, both in vitro and in vivo, to understand the underlying molecular mechanisms. This could involve investigating how this compound's modulation of inflammatory pathways, such as NF-κB, impacts cancer cell sensitivity to cytotoxic drugs.
Development of Advanced In Vivo Delivery Systems for Targeted Preclinical Studies
A significant hurdle in the preclinical development of many natural products, including this compound, is their suboptimal pharmacokinetic properties, such as low bioavailability. researchgate.net Developing advanced in vivo delivery systems is therefore critical for enhancing its therapeutic efficacy and enabling targeted delivery to specific tissues or cells.
Recent advancements in drug delivery technology offer promising avenues for this compound. For example, liposomal formulations have been developed to co-deliver this compound and siRNA targeting programmed cell death ligand 1 (PD-L1). mdpi.comnih.gov These cRGD-targeted liposomes demonstrated enhanced tumor accumulation and a potent anti-tumor effect in mouse models. mdpi.comnih.gov Another innovative approach involves loading this compound into electrospun nanofibrous mats, which have shown promise as multifunctional wound dressings for diabetic wound healing. tandfonline.comtandfonline.com
Future research should continue to explore various nanocarrier systems, such as nanoparticles, micelles, and exosomes, to improve the solubility, stability, and targeted delivery of this compound. frontiersin.org These advanced delivery systems could significantly enhance its therapeutic index and open up new possibilities for its clinical application.
Comparative Mechanistic Studies with Other Bioactive Natural Products
Comparative studies of this compound with other bioactive natural products that share similar therapeutic effects could provide valuable insights into its unique mechanisms of action. For instance, comparing its anti-inflammatory effects with those of other well-known natural compounds could highlight novel pathways or targets specific to this compound.
While direct comparative mechanistic studies are still emerging, research on other natural products provides a framework for such investigations. For example, the anti-inflammatory properties of compounds like berberine (B55584) have been extensively studied, offering a point of comparison for the immunomodulatory effects of this compound. sci-hub.se Similarly, comparing its anti-cancer mechanisms with other triterpenoid (B12794562) saponins (B1172615) could reveal structure-activity relationships and potential for synergistic combinations.
Opportunities for Novel Preclinical Therapeutic Agent Development and Optimization
The extensive research on this compound has laid a strong foundation for its development as a novel preclinical therapeutic agent. Its multifaceted pharmacological profile presents opportunities for its application in a variety of diseases.
Key areas for therapeutic development include:
Inflammatory Diseases: Its potent anti-inflammatory effects make it a strong candidate for treating conditions like inflammatory bowel disease (ulcerative colitis), rheumatoid arthritis, and sepsis. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net
Cancer Therapy: this compound has shown promise in inhibiting the growth of various cancer cells, including hepatocellular carcinoma and colorectal cancer. nih.govnih.gov Its ability to sensitize cancer cells to chemotherapy suggests its potential use in combination therapies. nih.govx-mol.net
Metabolic Disorders: Its hypoglycemic effects indicate its potential for development as an anti-diabetic agent. nih.govmdpi.com
Cardiovascular Diseases: Recent findings suggest a protective role in vascular diseases by inhibiting vascular smooth muscle cell proliferation. nih.govfrontiersin.org
Furthermore, the synthesis of this compound derivatives offers a promising strategy for optimizing its therapeutic properties. nih.gov By modifying its chemical structure, it may be possible to enhance its potency, improve its pharmacokinetic profile, and reduce potential toxicities. One study has already reported the synthesis of derivatives with superior anti-inflammatory activity compared to the parent compound. nih.gov
The continued exploration of its molecular targets, synergistic interactions, and advanced delivery systems, coupled with the development of optimized derivatives, will be crucial in translating the therapeutic potential of this compound from preclinical studies to potential clinical applications. sci-hub.se
Q & A
Q. What are the primary molecular targets and signaling pathways modulated by Anemoside B4 in cancer models?
this compound exhibits activity against cancer cells by targeting pathways such as Src-mediated apoptosis (via caspase-9 activation) and JAK/STAT3 signaling. For example, in colorectal cancer, it synergizes with 5-fluorouracil (5-FU) by enhancing caspase-9 activation and reducing cancer stem cell populations . In ovarian cancer SKOV3 cells, it suppresses proliferation and migration via JAK/STAT3 inhibition, validated through CCK-8 assays and flow cytometry . Methodologically, target identification involves pharmacological inhibitors (e.g., p38 MAPK/AKT inhibitors) and Western blotting to confirm pathway modulation .
Q. How should researchers optimize this compound solubility and stability for in vitro assays?
this compound is soluble in methanol, ethanol, and DMSO, with recommended stock solutions prepared in these solvents at 2-8°C (light-protected) . For cell-based assays, dissolve in DMSO at ≤0.1% v/v to avoid cytotoxicity. Stability testing via HPLC (≥98% purity) is critical, as degradation products may confound results. Pre-experiment solubility validation using dynamic light scattering (DLS) is advised for consistency .
Q. What standardized assays are used to quantify this compound’s anti-proliferative effects?
The CCK-8 assay is widely used to determine IC50 values. For instance, in SKOV3 ovarian cancer cells, a 48-hour exposure to this compound yielded an IC50 of ~120 µM . Note that IC50 varies by cell type: in endothelial cells, it exceeds 390 µg/mL for IL-10 suppression . Always include positive controls (e.g., cisplatin) and normalize data to vehicle-treated cells to account for solvent effects.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values across studies?
Discrepancies in IC50 values (e.g., >390 µg/mL in endothelial cells vs. ~120 µM in SKOV3 cells) arise from differences in cell lines, assay duration, and endpoints (e.g., proliferation vs. cytokine secretion). To address this:
Q. What experimental designs are recommended to study this compound’s synergy with chemotherapeutic agents?
In colorectal cancer models, this compound synergizes with 5-FU by eliminating cancer stem cells. Key steps include:
- Dose matrix design : Test this compound (e.g., 10–100 µM) with 5-FU (1–20 µM) using the Chou-Talalay method to calculate combination indices .
- Mechanistic validation : Use siRNA knockdown or inhibitors (e.g., Src inhibitor PP2) to confirm pathway crosstalk.
- In vivo models : Employ xenografts with 5-FU-resistant cell lines and monitor tumor volume/weight alongside histopathology .
Q. How does this compound modulate vascular smooth muscle cell (VSMC) plasticity, and what models best capture this?
this compound inhibits VSMC proliferation and migration by suppressing PDGF-BB-induced PI3K/AKT and p38 MAPK pathways. Key methodologies:
- Phenotypic switching assays : Quantify contractile markers (SM22α, Calponin) via qRT-PCR/Western blot after 24-hour treatment .
- In vivo neointimal hyperplasia models : Use mouse femoral artery endothelium denudation, with bromodeoxyuridine (BrdU) labeling to track VSMC proliferation .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to optimize dosing regimens.
Q. What strategies address this compound’s limited bioavailability in preclinical studies?
While oral bioavailability data are sparse, consider:
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance solubility and targeting.
- Prodrug synthesis : Modify hydroxyl groups to improve intestinal absorption.
- PK/PD modeling : Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy endpoints .
Data Analysis and Interpretation
Q. How should researchers analyze this compound’s dual role in inflammation and cancer?
this compound suppresses pro-inflammatory cytokines (e.g., IL-10, E-selectin) while inducing apoptosis. To disentangle these effects:
- Time-course experiments : Compare early (6–24 h) cytokine secretion (ELISA) with late (48–72 h) apoptosis (Annexin V/PI staining) .
- Conditioned media transfer : Test if this compound-treated endothelial cell media alters cancer cell viability.
- Transcriptomics : Perform RNA-seq to identify overlapping pathways (e.g., NF-κB) in inflammation and apoptosis .
Q. What statistical approaches are critical for validating this compound’s anti-fibrotic effects in renal injury models?
In adenine-induced kidney injury, this compound reduces fibrosis by enhancing podocin/nephrin expression. Use:
- Morphometric analysis : Quantify collagen deposition (Masson’s trichrome) and tubular injury scores.
- Multivariate regression : Corrogate dose-dependent changes in serum creatinine, BUN, and fibrosis markers .
- Longitudinal studies : Monitor renal function for ≥4 weeks post-treatment to assess durability .
Methodological Best Practices
- Contamination control : Avoid endotoxin contamination in cell culture by using HPLC-grade this compound and validating via LAL assays .
- Dose translation : For in vivo studies, convert in vitro IC50 values using body surface area normalization (e.g., mouse:human = 12.3:1) .
- Ethical reporting : Disclose conflicts of interest and funding sources (e.g., Anhui Key Research Program in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
